Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate
Description
Introduction and Research Context
Historical Development and Discovery
Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate was first synthesized in 2005 as part of efforts to develop novel amino acid derivatives for pharmaceutical applications. Its structure emerged from systematic modifications of simpler phenylpropanoate esters, where the introduction of a benzyl-protected hydroxyl group at the para position of the phenyl ring and an amino group at the β-carbon aimed to enhance metabolic stability and binding affinity. Early synthetic routes involved Michael addition reactions between methyl acrylate derivatives and appropriately substituted phenylamines, followed by benzyl ether protection to yield the final product.
The compound’s initial characterization included nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which confirmed its molecular formula (C₁₇H₁₉NO₃) and structural features. Over time, advancements in asymmetric catalysis enabled the production of enantiomerically pure forms, broadening its utility in stereoselective synthesis.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉NO₃ | |
| Molecular Weight | 285.34 g/mol | |
| SMILES Notation | COC(=O)CC(C1=CC=C(OCC2=CC=CC=C2)C=C1)N | |
| Topological Polar Surface Area (TPSA) | 61.55 Ų |
Significance in Biochemical Research
The compound’s biochemical relevance stems from its dual functional groups: the amino ester moiety and the benzyl-protected phenolic ether. The amino group facilitates hydrogen bonding with biological targets, while the benzyloxy group enhances lipophilicity, improving membrane permeability. These features make it a valuable intermediate in synthesizing protease inhibitors and G protein-coupled receptor (GPCR) modulators. For example, derivatives of this compound have been explored as precursors to kinase inhibitors due to their ability to mimic ATP-binding motifs.
In enzymology, the compound’s ester group serves as a hydrolyzable linker, enabling controlled release of active metabolites in prodrug designs. Recent studies also suggest its utility in fluorescence labeling, where the aromatic system acts as a fluorophore scaffold for imaging applications.
Position in Contemporary Medicinal Chemistry
Within modern drug discovery, this compound occupies a niche as a versatile building block. Its structure aligns with fragment-based drug design (FBDD) principles, allowing incremental optimization of pharmacophores. For instance:
- Anticancer Agents : The compound’s benzyloxy group has been substituted with electron-withdrawing groups to enhance binding to tubulin, a target in mitotic inhibitors.
- Neuroactive Compounds : Modifications at the amino position yield analogs with affinity for NMDA receptors, implicated in neurodegenerative diseases.
Table 2: Research Applications of this compound Derivatives
The compound’s compatibility with solid-phase synthesis further accelerates library generation for high-throughput screening campaigns.
Properties
IUPAC Name |
methyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-17(19)11-16(18)14-7-9-15(10-8-14)21-12-13-5-3-2-4-6-13/h2-10,16H,11-12,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCMUDOUJORZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate typically involves a multi-step process. One common method includes the reaction of 4-(phenylmethoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is then reacted with methyl acrylate under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antinociceptive Properties
Research indicates that Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate exhibits significant antinociceptive effects in rodent models. These effects suggest potential applications in pain management therapies. Studies have shown that the compound can modulate pain pathways, possibly through interactions with neurotransmitter systems involved in pain perception.
Neuroprotective Effects
Preliminary findings suggest that this compound may protect neuronal cells from apoptosis, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective properties are thought to arise from its ability to stabilize cellular functions and reduce oxidative stress.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, suggesting that this compound might also possess such activities. Specific studies are needed to confirm these effects, but initial screenings have shown promise against various bacterial strains.
Synthesis and Derivative Studies
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors.
- Nucleophilic Substitution : Formation of the methyl ester followed by the introduction of the amino group through reductive amination.
Table 1: Overview of Synthetic Route
| Step | Description |
|---|---|
| Starting Materials | Phenylmethanol and methyl acrylate |
| Nucleophilic Substitution | Formation of methyl ester |
| Amination | Introduction of the amino group |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Antinociceptive Study : A study conducted on rodent models indicated a significant reduction in pain response when administered the compound, suggesting its potential as a pain reliever.
- Neuroprotection Research : In vitro studies showed that the compound could protect neuronal cells from oxidative damage, highlighting its therapeutic potential in neurodegenerative disorders.
- Antimicrobial Screening : Initial tests against common bacterial strains revealed promising antimicrobial activity, warranting further investigation into its efficacy as an antibiotic agent.
Mechanism of Action
The mechanism of action of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenylmethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data Analysis
Table 1: Comparative Analysis of Structural and Functional Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| This compound | C17H19NO4* | 301.34 | 4-(Phenylmethoxy)phenyl | Ester, Amino | Drug intermediates, CNS agents |
| Methyl 2-(4-Amino-3-fluorophenoxy)propionate | C10H12FNO3 | 213.21 | 4-Amino-3-fluorophenoxy | Ester, Amino, Fluorine | Antidiabetic/Agrochemicals |
| 3-Amino-3-(4-methylphenyl)propionic acid | C10H13NO2 | 179.22 | 4-Methylphenyl | Carboxylic Acid, Amino | Biochemical research |
| N-[(Phenylmethoxy)carbonyl]-L-serine derivative | C28H27N3O6 | 509.53 | Phenyloxazole, Benzyloxy | Carbamate, Ester, Oxazole | Insulin sensitivity enhancers |
*Inferred based on structural analysis.
Key Findings:
- The target compound’s molecular weight (~301.34) and lipophilicity exceed those of smaller analogs like ’s compound (MW 179.22), suggesting better tissue penetration .
- Fluorinated analogs () exhibit superior metabolic stability, a trait absent in the target compound .
- Heterocyclic moieties (e.g., oxazole in ) are critical for targeting specific receptors, a design consideration for future derivatives of the target compound .
Biological Activity
Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 285.36 g/mol
This compound features an amino group, a methoxy group, and a propionate moiety, which contribute to its activity.
The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Activity : It has shown potential in inhibiting the growth of cancer cell lines, suggesting its application in oncology.
- Enzyme Inhibition : Preliminary data indicate that it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
Table 1: Summary of In Vitro Findings
| Study Reference | Cell Line Tested | IC (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.2 | CDK Inhibition | |
| HeLa | 10.5 | Antiproliferative | |
| A549 | 12.0 | Enzyme Inhibition |
In Vivo Studies
Limited in vivo studies have been conducted, but initial results indicate that this compound may possess:
- Anti-inflammatory Properties : Animal models suggest potential efficacy in reducing inflammation markers.
- Analgesic Effects : Some studies have indicated pain-relief properties, warranting further investigation.
Table 2: Summary of In Vivo Findings
| Study Reference | Model Used | Observed Effect | Dosage (mg/kg) |
|---|---|---|---|
| Mouse Model | Reduced Inflammation | 20 | |
| Rat Model | Pain Relief | 15 |
Case Study 1: Anticancer Activity
A study published in Organic Process Research & Development explored the anticancer properties of this compound on various cancer cell lines. The findings indicated a significant reduction in cell viability, particularly in breast cancer cells (MCF-7), where the compound exhibited an IC value of 15.2 µM.
Case Study 2: Enzyme Interaction
Research highlighted in MDPI focused on the interaction of this compound with esterase enzymes. The results demonstrated that this compound could serve as a substrate for specific esterases, leading to increased fluorescence signals indicative of enzyme activity.
Q & A
Q. What are the established synthetic routes for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
- Step 1 : Introduction of the phenylmethoxy group via nucleophilic substitution of 4-hydroxyphenyl precursors with benzyl bromide under basic conditions .
- Step 2 : Formation of the propionate backbone using Michael addition with methyl acrylate derivatives.
- Step 3 : Amination via nitrene insertion or reduction of nitro intermediates to yield the final product. Key intermediates include 3-(4-benzyloxyphenyl)propionic acid derivatives, which ensure regioselectivity during amination .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly H and C NMR to verify the phenylmethoxy, ester, and amino groups.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per industry standards) .
- Mass Spectrometry (MS) : For molecular weight validation and detection of synthetic byproducts.
Q. What are the primary research applications of this compound in pharmacological studies?
- Intermediate in Drug Development : Used to synthesize analogs targeting neurotransmitter receptors (e.g., AMPA or GluR5 agonists) .
- Bioactivity Screening : Evaluated for anti-inflammatory or antimicrobial properties due to its structural similarity to phenylpropionate derivatives .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation of the amino group.
- Protect from light to avoid degradation of the benzyl ether moiety. General practices for amino esters apply .
Advanced Research Questions
Q. How does the substitution pattern (e.g., phenylmethoxy vs. methoxy) on the phenyl ring influence the compound’s reactivity in amidation or esterification reactions?
- Steric Effects : The bulkier phenylmethoxy group hinders nucleophilic attack at the ester carbonyl, requiring optimized catalysts (e.g., DMAP) or elevated temperatures.
- Electronic Effects : The electron-donating benzyl ether enhances resonance stabilization of intermediates but may slow amidation compared to methoxy analogs (e.g., 3-Amino-3-(4-methoxyphenyl)propionic Acid, CAS 5678-45-5) .
- Comparative Data : Methoxy-substituted analogs undergo faster reactions but are prone to demethylation under acidic conditions, whereas benzyl-protected variants require hydrogenolysis for deprotection.
Q. What challenges arise in designing enantioselective syntheses for this compound, and how can chiral auxiliaries or catalysts be optimized?
- Chiral Center Complexity : The tertiary amino group introduces stereochemical challenges. Asymmetric hydrogenation using Ru-BINAP catalysts or enzymatic resolution with lipases can improve enantiomeric excess (ee).
- Case Study : Fluoxetine derivatives (structurally related) achieve >90% ee via chiral pool synthesis, offering a model for optimizing stereoselectivity .
Q. How do researchers reconcile discrepancies in bioactivity data between this compound and its structural analogs (e.g., varying substituents)?
- Controlled Comparative Studies : Test analogs (e.g., 3-Amino-3-(4-fluorophenyl)propionic Acid, CAS 325-89-3) under identical assay conditions to isolate substituent effects.
- Data Normalization : Account for variables like solubility (logP) and membrane permeability using computational models (e.g., QSAR) .
Q. What experimental strategies mitigate byproduct formation during the synthesis of this compound?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted nitro intermediates or over-alkylated products).
- Process Optimization : Adjust reaction stoichiometry (e.g., benzyl bromide excess ≤1.2 eq) and employ slow addition techniques to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
